5-(3-Thienyl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

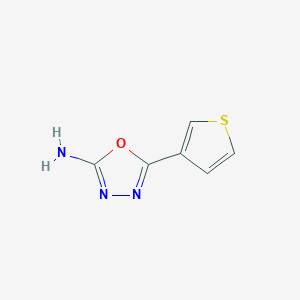

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxadiazole rings.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is primarily studied for its role as a cholinesterase inhibitor , which is significant in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing lower IC50 values than established drugs like rivastigmine .

Table 1: Cholinesterase Inhibition Potency

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 12.8 - 99.2 | >53.1 |

| Rivastigmine | <10 | <10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds derived from 1,3,4-oxadiazoles were tested against various Gram-positive and Gram-negative bacteria, demonstrating promising results in terms of minimum inhibitory concentration (MIC) .

Table 2: Antimicrobial Activity Results

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 30 |

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity Assessment

In a study involving human cancer cell lines:

- The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells.

- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM for MCF-7 cells and 25 µM for A549 cells.

Synthesis and Modification

The synthesis of this compound involves several steps that can be modified to enhance its biological activity. The introduction of various substituents on the oxadiazole ring has been shown to impact its pharmacological properties significantly .

Table 3: Synthesis Pathways

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Thioamide + Hydrazine | Cyclization under reflux | 76 |

| Dodecyl isocyanate + Hydrazide | Reaction with triethylamine | 67 - 98 |

Mécanisme D'action

The mechanism of action of 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-substituted thiophenes share structural similarities with 5-(3-Thienyl)-1,3,4-oxadiazol-2-amine.

Oxadiazole Derivatives: Compounds such as 2,5-disubstituted 1,3,4-oxadiazoles and 2,3,5-trisubstituted 1,3,4-oxadiazoles are structurally related.

Uniqueness

This compound is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties

Activité Biologique

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thienyl group fused with an oxadiazole ring, which contributes to its unique biological activity. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety, including this compound, exhibit significant antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values for the compound have been reported to be low, indicating potent antimicrobial activity.

- For instance, derivatives of oxadiazole have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

This compound has also been investigated for its antitumor potential. Studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

- In vitro studies have shown that related compounds can effectively inhibit the growth of cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values indicating significant cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Compounds in this class can interfere with DNA synthesis and replication processes crucial for cancer cell survival.

- Enzyme Inhibition : They may act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics and chemotherapeutic agents when used in combination .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thienyl derivatives and appropriate reagents.

- Functionalization : Modifications can be made to enhance biological activity or selectivity towards specific targets.

Table 1: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

5-thiophen-3-yl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-1-2-11-3-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGDOCZFJCKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602712 | |

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016526-97-8 | |

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.